molecular formula C25H18N2OS B2711930 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine CAS No. 315711-42-3

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2711930
CAS No.: 315711-42-3
M. Wt: 394.49
InChI Key: AFULXONYHNHFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core scaffold. This structure comprises a thiophene ring fused to a pyrimidine ring, with substituents at the 4- and 6-positions: a 4-benzylphenoxy group at position 4 and a phenyl group at position 6 (Figure 1). Thieno[2,3-d]pyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases .

Properties

IUPAC Name

4-(4-benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2OS/c1-3-7-18(8-4-1)15-19-11-13-21(14-12-19)28-24-22-16-23(20-9-5-2-6-10-20)29-25(22)27-17-26-24/h1-14,16-17H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFULXONYHNHFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylphenol with 6-phenylthieno[2,3-d]pyrimidine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine has been studied for its anticancer properties , showing significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against breast cancer cells (MCF-7) and lung cancer cells (A549). The half-maximal inhibitory concentration (IC50) values were reported as follows:
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival, particularly by inhibiting thymidylate synthase and other key enzymes involved in nucleotide synthesis .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , making it a candidate for treating inflammatory diseases.

Observations:

  • Cytokine Inhibition : Studies have indicated that the compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:
    TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
    Control1000800
    Compound Treatment300250

These results suggest that the compound may modulate immune responses, potentially benefiting conditions such as rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Potential

Emerging research indicates that This compound may possess neuroprotective properties, which could be relevant for treating neurodegenerative diseases.

Preliminary Findings:

  • CNS Disorders : The compound has been investigated for its ability to inhibit pathways associated with neurodegeneration, including those involved in Alzheimer's disease. Its structural features suggest potential interactions with neuroreceptors that could mitigate cognitive decline .

Summary of Applications

The multifaceted applications of This compound highlight its potential as a therapeutic agent across various medical fields.

Application TypeSpecific Effects
AnticancerCytotoxicity against specific cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines
NeuroprotectiveInhibition of pathways related to neurodegeneration

Mechanism of Action

The mechanism of action of 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thieno[2,3-d]pyrimidine derivatives are extensively studied for their anticancer properties, particularly as dual EGFR/HER2 inhibitors. Below is a comparative analysis of structurally related compounds:

Compound 4-Position Substituent 6-Position Substituent Key Findings Reference
4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine 4-Benzylphenoxy (ether linkage) Phenyl Hypothesized enhanced hydrophobicity and π-interactions; potential kinase inhibition inferred from SAR. -
4-Anilino-6-phenylthieno[2,3-d]pyrimidine (Series B, Compound 37) 3-Chloroaniline (amine linkage) Phenyl IC₅₀ = 0.11 µM (EGFR), 0.09 µM (HER2); hydrogen bonds with Met793/Thr854 (EGFR) and Met801 (HER2).
4-(3',4',5'-Trimethoxyanilino)-6-arylthieno[2,3-d]pyrimidine 3',4',5'-Trimethoxyaniline Aryl/heteroaryl Moderate to potent microtubule inhibition; ERGs/EWGs at 6-position modulate activity.
N-(4-(Benzyloxy)phenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine 4-Benzyloxyphenyl (amine linkage) Phenyl Synthesized via Suzuki coupling; benzyloxy group may improve lipophilicity.
4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde Benzaldehyde (ether linkage) Phenyl Polar aldehyde group reduces hydrophobicity; lower predicted membrane permeability.

Key Structural and Functional Insights

  • Substituent Hydrophobicity: The 4-benzylphenoxy group in the target compound introduces greater hydrophobicity compared to amine-linked anilino groups (e.g., 4-anilino derivatives in Series B ). This aligns with findings that hydrophobic moieties at the 4- and 6-positions enhance kinase inhibition by promoting interactions with hydrophobic pockets in EGFR/HER2 .
  • However, the phenoxy oxygen could still engage in water-mediated hydrogen bonds, as seen in compound 37’s interaction with Thr854 .
  • Steric Considerations : The benzyl group adds steric bulk, which may improve selectivity by preventing off-target binding but could also reduce solubility. In contrast, smaller substituents like 3-chloroaniline (compound 37) optimize both activity and solubility .

Biological Activity

4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings regarding its biological activity, including cytotoxicity, antiproliferative effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the benzyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Cytotoxicity and Antiproliferative Effects

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of approximately 30 nM against the EGFR kinase, indicating potent antiproliferative activity .

Table 1: Summary of Antiproliferative Activities

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDEGFR inhibition, tubulin polymerization
Related Compound 6gA549 (lung cancer)30Dual inhibition of tubulin and EGFR
Compound VIbT-47D (breast cancer)TBDPI3K inhibition

The biological activity of this compound can be attributed to multiple mechanisms:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Tubulin Polymerization : The compound may also interact with tubulin, disrupting microtubule dynamics essential for mitosis. This dual action enhances its anticancer efficacy .
  • PI3K Pathway Modulation : Some derivatives have been designed to target the PI3K pathway, which is often dysregulated in cancer. This pathway plays a significant role in cell growth and survival .

Case Studies

A series of studies have evaluated the biological activity of various thieno[2,3-d]pyrimidine derivatives:

  • Study A : Investigated the antiproliferative activity against a panel of human cancer cell lines including MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low nanomolar range.
  • Study B : Focused on the structural optimization of thieno[2,3-d]pyrimidines to enhance selectivity for cancer cell lines over normal cells. The study highlighted that modifications at specific positions on the thieno core could lead to improved potency and selectivity.

Q & A

Q. What are the optimal metal-free synthetic routes for 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine?

To synthesize this compound under mild, metal-free conditions, employ β-CF3 aryl ketones with ammonium fluoride in dimethylformamide (DMF) at 80°C. This method yields up to 85% purity, as demonstrated in fluorinated pyrimidine syntheses . Key steps include:

  • Solvent optimization : DMF enhances reaction efficiency due to its high polarity.
  • Temperature control : Maintaining 80°C minimizes side reactions.
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

Q. Which analytical techniques are critical for structural characterization?

Combine multiple techniques for unambiguous confirmation:

  • NMR spectroscopy : 1H/13C/19F NMR resolves aromatic proton environments and substituent effects (e.g., δ 4.37 ppm for CH2 groups in similar derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C30H33N5O6S, 591.7 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, as shown for pyrido[2,3-d]pyrimidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict reactivity and optimize reaction design?

Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to:

  • Identify transition states : Use Gaussian or ORCA software to model energy barriers.
  • Screen substituents : Predict electronic effects of benzyl/phenyl groups on ring activation .
  • Feedback loops : Apply ICReDD’s approach to iteratively refine conditions using reaction path searches and machine learning .

Q. How to resolve contradictions in kinase inhibition data across studies?

Address discrepancies via systematic structure-activity relationship (SAR) studies:

  • Analog synthesis : Modify substituents (e.g., halogenation at the 4-position) to probe binding affinity .
  • Kinase assays : Test against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Molecular docking : Map interactions with kinase ATP-binding pockets (e.g., PyMOL/AutoDock) to rationalize activity variations .

Q. What strategies improve metabolic stability for in vivo applications?

Enhance pharmacokinetics through structural modifications:

  • Trifluoromethyl groups : Increase lipophilicity and resistance to cytochrome P450 oxidation, as seen in analogs with 85% microsomal stability .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) with ester linkages to improve bioavailability .

Methodological Considerations

Q. How to design controlled experiments for studying substituent effects?

  • Variable isolation : Synthesize derivatives with single substituent changes (e.g., -OCH3 vs. -CF3).
  • Control groups : Compare against unmodified thieno[2,3-d]pyrimidine cores.
  • Statistical rigor : Use triplicate runs and ANOVA to validate significance .

Q. What in vitro assays are suitable for initial ADME profiling?

  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Permeability : Caco-2 cell monolayer assay.
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

Data Interpretation Challenges

Q. How to address conflicting cytotoxicity results in cell-based assays?

  • Cell line validation : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).
  • Dose-response curves : Calculate IC50 values with nonlinear regression (GraphPad Prism).
  • Off-target checks : Include kinase inhibitor controls (e.g., staurosporine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.